molecular formula C11H18O B2536922 Cyclobutyl(cyclohexyl)methanone CAS No. 32446-20-1

Cyclobutyl(cyclohexyl)methanone

Cat. No. B2536922
CAS RN: 32446-20-1
M. Wt: 166.264
InChI Key: GEDPELRWZGAMNG-UHFFFAOYSA-N
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Description

Cyclobutyl(cyclohexyl)methanone is an organic compound with the molecular formula C11H18O . It is a cycloalkane, which means it contains a ring of carbon atoms . Cycloalkanes are saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms .


Synthesis Analysis

The synthesis of cycloalkanes like this compound can involve various methods. For instance, one method involves the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts . Another method involves the Fries rearrangement of phenolic compounds derived from lignin .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C11H18O . Cycloalkanes, including this compound, are not flat molecules. They exist as "puckered rings" .

Scientific Research Applications

Biocatalytic Reduction

A study by Şahin, Serencam, and Dertli (2019) explored the use of Lactobacillus paracasei BD101 for the biocatalytic reduction of cyclohexyl(phenyl)methanone to (S)-cyclohexyl(phenyl)methanol. This biocatalyst demonstrated high enantioselectivity and conversion, producing over 5.6 grams of the product with >99% enantiomeric excess, showcasing its potential in asymmetric reduction of bulky substrates (Şahin, Serencam & Dertli, 2019).

Antitubercular Applications

Sriram et al. (2006) synthesized and evaluated 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones for activity against Mycobacterium tuberculosis. The compound (4-bromophenyl)(phenyl)methanone N-(5-cyclobutyl-1,3-oxazol-2-yl)thiosemicarbazone showed significant in vitro and in vivo activity, indicating its potential as an antitubercular agent (Sriram et al., 2006).

Synthesis of (±)-Cerapicol

El-Hachach et al. (1999) described the synthesis and rearrangement of cyclobutyl methanol for the production of (±)-cerapicol, a process involving addition of a Grignard reagent to a bicyclic ketone and subsequent treatments (El-Hachach et al., 1999).

Synthesis of 1-Hydroxycyclohexyl Phenyl Methanone

Hu-qin (2009) developed a new process for synthesizing 1-Hydroxycyclohexyl phenyl methanone, optimizing conditions to achieve a 65% overall yield with 98.2% purity. This process holds promise for industrial applications due to its ease of operation and cost-effectiveness (Hu-qin, 2009).

Zeolite Catalysts in Synthesis

Jin-shen (2002) studied the use of zeolite catalysts for the synthesis of methanone cyclohexylphenyl, optimizing conditions to achieve a yield of 12.8%. This research offers insights into catalyst selection and optimization for chemical synthesis (Jin-shen, 2002).

Copper(II)-Catalyzed Dehydrogenative Cyclization

Jang et al. (2022) reported an innovative approach to synthesize xanthones from cyclohexyl(2-hydroxyphenyl)methanone, using copper(II)-catalyzed dehydrogenative cyclization. This method demonstrates a novel route to a privileged structure, highlighting the versatility of cyclohexyl(phenyl)methanone in synthetic chemistry (Jang et al., 2022).

properties

IUPAC Name

cyclobutyl(cyclohexyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDPELRWZGAMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32446-20-1
Record name cyclobutyl(cyclohexyl)methanone
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